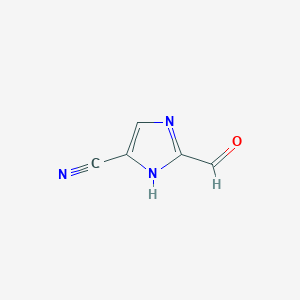
1-(4-Aminothiazol-2-yl)piperidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Aminothiazol-2-yl)piperidin-4-ol is a compound that features a piperidine ring substituted with an aminothiazole group. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products . This compound is of interest for its potential biological activities and applications in scientific research.
Vorbereitungsmethoden
The synthesis of 1-(4-Aminothiazol-2-yl)piperidin-4-ol typically involves multi-step reactions starting from readily available precursorsReaction conditions often involve the use of catalysts, specific temperature controls, and purification steps to ensure high yields and purity . Industrial production methods may scale up these reactions using continuous flow processes and automated systems to enhance efficiency and consistency.
Analyse Chemischer Reaktionen
1-(4-Aminothiazol-2-yl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the piperidine ring or the thiazole moiety.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific atoms or groups within the molecule.
Cyclization: This reaction can form additional rings, potentially enhancing the compound’s stability and activity.
Major products from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
1-(4-Aminothiazol-2-yl)piperidin-4-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in assays to investigate its effects on biological systems, including enzyme inhibition and receptor binding.
Wirkmechanismus
The mechanism of action of 1-(4-Aminothiazol-2-yl)piperidin-4-ol involves its interaction with molecular targets such as enzymes or receptors. The aminothiazole group can form hydrogen bonds and other interactions with active sites, while the piperidine ring provides structural stability. These interactions can modulate the activity of the target, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(4-Aminothiazol-2-yl)piperidin-4-ol include other piperidine derivatives and aminothiazole-containing molecules. For instance:
Piperidin-4-ol derivatives: These compounds share the piperidine ring but may have different substituents, affecting their activity and applications.
Aminothiazole derivatives: These molecules contain the aminothiazole group but differ in the attached moieties, influencing their biological properties.
The uniqueness of this compound lies in its combined structural features, which confer specific reactivity and potential for diverse applications.
Eigenschaften
Molekularformel |
C8H13N3OS |
|---|---|
Molekulargewicht |
199.28 g/mol |
IUPAC-Name |
1-(4-amino-1,3-thiazol-2-yl)piperidin-4-ol |
InChI |
InChI=1S/C8H13N3OS/c9-7-5-13-8(10-7)11-3-1-6(12)2-4-11/h5-6,12H,1-4,9H2 |
InChI-Schlüssel |
OGUVEAATKMVMCB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1O)C2=NC(=CS2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-1-[(3S)-3-[benzyl(propan-2-yl)amino]piperidin-1-yl]propan-1-one](/img/structure/B11794034.png)










![(S)-Dihydro-1H-pyrrolo[1,2-C]imidazole-3,6(2H,5H)-dione](/img/structure/B11794089.png)


